GSK3368715 hydrochloride

PRMT selectivity Isoform profiling Biochemical assay

GSK3368715 hydrochloride is a first-in-class, orally active type I PRMT inhibitor. It uniquely combines nanomolar potency against PRMT1/6/8 with a well-characterized clinical history, including documented thromboembolic risk. This is essential for definitive PRMT1-driven studies, combination modeling with PRMT5 inhibitors, and benchmarking on-target toxicities of new chemical entities. Choose this specific, thoroughly characterized chemical probe for reproducible and interpretable results.

Molecular Formula C20H39ClN4O2
Molecular Weight 403.0 g/mol
Cat. No. B8209998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3368715 hydrochloride
Molecular FormulaC20H39ClN4O2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl
InChIInChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H
InChIKeyWRVJUOWIQSTJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3368715 Hydrochloride: A First-in-Class, Orally Active Type I PRMT Inhibitor for Epigenetic and Oncology Research


GSK3368715 hydrochloride (EPZ019997 hydrochloride) is a first-in-class, reversible, orally active, and SAM-noncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs), specifically targeting PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 [1]. It demonstrates nanomolar potency against PRMT1 (IC50 3.1 nM), PRMT6 (IC50 5.7 nM), and PRMT8 (IC50 1.7 nM), with weaker activity against PRMT4 (IC50 1148 nM) [2]. This compound is a critical tool for dissecting the role of asymmetric arginine dimethylation in cancer and other diseases.

Why GSK3368715 Hydrochloride Cannot Be Substituted with Other PRMT Inhibitors in Critical Research Applications


While multiple PRMT inhibitors exist, GSK3368715 possesses a unique combination of oral bioavailability, well-defined selectivity across the PRMT superfamily, and a first-in-class clinical history that makes it irreplaceable for studies requiring a specific and thoroughly characterized type I PRMT blockade [1]. Generic substitution with pan-PRMT inhibitors like MS023 or type II PRMT (PRMT5) inhibitors (e.g., GSK3326595, JNJ-64619178) will yield different molecular and cellular phenotypes, confounding results. Its distinct clinical toxicity profile, including a higher-than-expected incidence of thromboembolic events (TEEs) (29% of patients) at 200 mg, is a critical, compound-specific parameter for preclinical safety modeling that is not shared by all PRMT inhibitors [2].

Quantitative Differentiation of GSK3368715 Hydrochloride Against Key Comparators in Preclinical Models


Comparison of Type I PRMT Isoform Selectivity Profile Against MS023

GSK3368715 exhibits a distinct isoform selectivity profile compared to the widely used Type I PRMT inhibitor MS023. In biochemical assays, GSK3368715 demonstrates significantly greater potency against PRMT1 (IC50 3.1 nM vs 30 nM) and PRMT3 (IC50 48 nM vs 119 nM), but is markedly less potent against PRMT4 (IC50 1148 nM vs 83 nM) . This differential profile allows researchers to more precisely dissect the contributions of specific PRMT isoforms.

PRMT selectivity Isoform profiling Biochemical assay

Superior Selectivity for Type I PRMTs Over Type II PRMTs (PRMT5)

GSK3368715 demonstrates a very high selectivity for Type I PRMTs over the Type II PRMT, PRMT5. In biochemical assays, GSK3368715 exhibits an IC50 of >20,408 nM against PRMT5, resulting in a selectivity window of >6,500-fold based on its PRMT1 IC50 of 3.1 nM [1]. In contrast, PRMT5 inhibitors like GSK3326595 or JNJ-64619178 are designed to potently inhibit PRMT5, and MS023 also shows some activity against PRMT5, making GSK3368715 a cleaner tool for studying Type I PRMT-specific functions.

Selectivity window Type I vs Type II PRMT Off-target effects

In Vivo Antitumor Efficacy in MDA-MB-468 Breast Cancer Xenograft Model

Oral administration of GSK3368715 at a dose of 150 mg/kg significantly inhibits tumor growth in a subcutaneous MDA-MB-468 triple-negative breast cancer xenograft model [1]. This effect was linked to a reduction in PRMT1 activity, as measured by decreased H4R3me2a levels in tumor tissue [2]. While this demonstrates in vivo target engagement and efficacy, other pan-PRMT inhibitors like MS023 have also shown similar effects in various xenograft models, so this evidence highlights the compound's validated in vivo utility rather than a unique advantage over all comparators.

In vivo efficacy Tumor xenograft Breast cancer model

First-in-Class Clinical Experience Defines Unique Toxicity Profile

As the first Type I PRMT inhibitor to enter clinical trials, GSK3368715 has a uniquely documented clinical safety profile. In a Phase 1 study, 29% (9/31) of patients experienced thromboembolic events (TEEs) across dose groups, including 8 Grade 3 events and 1 Grade 5 pulmonary embolism [1]. This dose-limiting toxicity led to early trial termination and is a critical, compound-specific finding that is not yet established for other preclinical PRMT1 inhibitors [2]. This clinical history makes GSK3368715 an essential tool for studying the translational relevance of Type I PRMT inhibition and modeling potential on-target toxicities.

Clinical translation Thromboembolic events Safety pharmacology

Defined Research Applications for GSK3368715 Hydrochloride Based on Quantified Differentiation


Dissecting PRMT1-Specific Functions in Cellular Assays

Use GSK3368715 to specifically inhibit PRMT1-driven processes. Its ~10-fold greater potency for PRMT1 (IC50 3.1 nM) over MS023 (IC50 30 nM) and its >6,500-fold selectivity over PRMT5 make it ideal for experiments where a clean, PRMT1-selective chemical probe is required . This is critical when interpreting phenotypes related to arginine methylation and splicing.

Investigating Synergistic Responses with PRMT5 Inhibition

Employ GSK3368715 in combination studies with PRMT5 inhibitors (e.g., GSK3326595) to model the therapeutic potential of dual Type I/Type II PRMT blockade in MTAP-deficient cancers . The well-characterized in vitro and in vivo activity of GSK3368715 makes it the benchmark Type I PRMT inhibitor for such combination strategies.

Preclinical Safety Pharmacology and Toxicology Studies

Use GSK3368715 as a reference standard for modeling the on-target toxicities of Type I PRMT inhibition. The compound's documented clinical liability—including a 29% incidence of thromboembolic events—is essential data for benchmarking the safety profile of new chemical entities targeting this class of enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3368715 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.